molecular formula C25H24N2O2 B12727314 2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole CAS No. 125701-97-5

2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No.: B12727314
CAS No.: 125701-97-5
M. Wt: 384.5 g/mol
InChI Key: GIFQPRNMCCHFRS-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of two methoxyphenyl groups and a dimethylphenyl group attached to the imidazole ring, making it a highly substituted derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the condensation of 2,4-dimethylbenzaldehyde with 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenyl)-4,5-diphenyl-1H-imidazole
  • 2-(2,4-Dimethylphenyl)-4,5-bis(4-chlorophenyl)-1H-imidazole
  • 2-(2,4-Dimethylphenyl)-4,5-bis(4-nitrophenyl)-1H-imidazole

Uniqueness

2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl rings .

Properties

CAS No.

125701-97-5

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C25H24N2O2/c1-16-5-14-22(17(2)15-16)25-26-23(18-6-10-20(28-3)11-7-18)24(27-25)19-8-12-21(29-4)13-9-19/h5-15H,1-4H3,(H,26,27)

InChI Key

GIFQPRNMCCHFRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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